molecular formula C19H21NO2 B13967846 N-(4-Methoxyphenethyl)-N-MethylcinnaMaMide

N-(4-Methoxyphenethyl)-N-MethylcinnaMaMide

Cat. No.: B13967846
M. Wt: 295.4 g/mol
InChI Key: VANLAWLPWTVXIB-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenethyl)-N-MethylcinnaMaMide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenethyl group and a methyl group attached to the nitrogen atom of the cinnamamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenethyl)-N-MethylcinnaMaMide typically involves the reaction of 4-methoxyphenethylamine with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher efficiency. The reaction conditions are optimized to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenethyl)-N-MethylcinnaMaMide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted analogs of this compound .

Scientific Research Applications

N-(4-Methoxyphenethyl)-N-MethylcinnaMaMide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenethyl)-N-MethylcinnaMaMide involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxyphenethyl)-N-MethylcinnaMaMide is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N-methyl-3-phenylprop-2-enamide

InChI

InChI=1S/C19H21NO2/c1-20(15-14-17-8-11-18(22-2)12-9-17)19(21)13-10-16-6-4-3-5-7-16/h3-13H,14-15H2,1-2H3

InChI Key

VANLAWLPWTVXIB-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=C(C=C1)OC)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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